2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and an azetidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with acetic anhydride to form 4-bromoacetanilide.
Azetidinyl Group Introduction: The 4-bromoacetanilide is then reacted with 1-(6-methylpyridazin-3-yl)azetidine in the presence of a base such as sodium hydride to introduce the azetidinyl group.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidinyl group can interact with polar residues. This compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- 2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- 2-(4-methylphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide lies in the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H19BrN4O |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C17H19BrN4O/c1-12-3-8-16(20-19-12)22-10-15(11-22)21(2)17(23)9-13-4-6-14(18)7-5-13/h3-8,15H,9-11H2,1-2H3 |
InChI Key |
DLKUVLMRKKWGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.